N-[(4-formylphenyl)methyl]propanamide
Description
N-[(4-Formylphenyl)methyl]propanamide is an organic compound characterized by a propanamide backbone substituted with a 4-formylbenzyl group. The molecule features a formylphenyl moiety linked via a methylene bridge to the amide nitrogen, enabling unique electronic and steric interactions. Its reactivity is influenced by the electron-withdrawing formyl group and the hydrogen-bonding capacity of the amide .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-[(4-formylphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H13NO2/c1-2-11(14)12-7-9-3-5-10(8-13)6-4-9/h3-6,8H,2,7H2,1H3,(H,12,14) |
InChI Key |
CYMHKKQCJULHSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-formylphenyl)methyl]propanamide typically involves the reaction of 4-formylbenzyl chloride with propanamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-formylphenyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 4-(carboxyphenyl)methylpropanamide
Reduction: 4-(hydroxymethylphenyl)methylpropanamide
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
N-[(4-formylphenyl)methyl]propanamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-formylphenyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Data Table: Comparative Analysis of N-[(4-Formylphenyl)methyl]propanamide and Analogs
| Compound Name | Molecular Formula | Substituents/Structural Features | Biological Activities | Key Differences vs. Target Compound |
|---|---|---|---|---|
| This compound (Target) | C${11}$H${13}$NO$_2$ | Propanamide + 4-formylbenzyl group | Hypothesized: Enzyme inhibition, antimicrobial activity | Baseline structure |
| 3-Chloro-N-[(4-formylphenyl)methyl]propanamide | C${11}$H${12}$ClNO$_2$ | Chloro substituent at propanamide β-carbon | Enhanced binding affinity, potential anticancer effects | Chloro group increases electrophilicity and reactivity |
| N-(4-Formylphenyl)propanamide | C${10}$H${11}$NO$_2$ | Direct 4-formylphenyl attachment (no methylene bridge) | Moderate anti-inflammatory activity | Lacks methylene bridge; reduced steric hindrance |
| N-(3-Formylphenyl)propanamide | C${10}$H${11}$NO$_2$ | Meta-formyl substitution | Altered electronic properties | Meta-substitution affects resonance and binding selectivity |
| 3-Chloro-N-(2-formylphenyl)propanamide | C${10}$H${9}$ClNO$_2$ | Ortho-formyl substitution + chloro group | Unique halogen-bonding interactions | Ortho-substitution introduces steric strain |
Key Findings from Comparative Studies
Chlorination at the propanamide β-carbon (e.g., 3-Chloro-N-[(4-formylphenyl)methyl]propanamide) increases electrophilicity, which may enhance binding to nucleophilic residues in enzymes .
Halogenation (e.g., chloro or fluoro groups) in analogs like 3-Chloro-N-(2-formylphenyl)propanamide improves metabolic stability but may increase toxicity risks .
Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., formyl, chloro) exhibit stronger enzyme inhibition profiles, particularly against kinases and proteases, compared to non-substituted propanamides . Hydrophobic substituents (e.g., butyl or methyl groups) in analogs like N-(4-butylphenyl)propanamide enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
Biological Activity
N-[(4-formylphenyl)methyl]propanamide, a compound featuring a formyl group and an amide linkage, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Formyl Group : Imparts reactivity through potential covalent bonding with nucleophilic sites on proteins.
- Amide Linkage : Facilitates hydrogen bonding and influences solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their functions. Additionally, the amide moiety enhances non-covalent interactions, which may result in altered pharmacological effects .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. These effects have been evaluated using various in vitro models, notably in macrophage cell lines such as RAW 264.7. The compound has shown the ability to reduce levels of pro-inflammatory markers, including nitric oxide (NO) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory pathways .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its interactions with bacterial proteins could potentially inhibit bacterial growth, although further detailed studies are needed to elucidate these effects .
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound and its derivatives:
Detailed Research Findings
- Inflammation Modulation : In a controlled study using RAW 264.7 cells treated with lipopolysaccharides (LPS), this compound significantly reduced the expression of inflammatory cytokines and mediators.
- Covalent Binding Studies : Investigations into covalent interactions revealed that the formyl group effectively targets nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions .
- Comparative Analysis : When compared to other compounds with similar structures, this compound exhibited superior anti-inflammatory effects, suggesting it may serve as a lead compound for further drug development .
Q & A
Q. What synthetic strategies are commonly used to prepare N-[(4-formylphenyl)methyl]propanamide, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : The compound can be synthesized via coupling reactions between 4-formylbenzylamine and propionic acid derivatives. Key steps include:
- Activation of the carboxylic acid using agents like EDC/HOBt to form an active ester intermediate .
- Reaction with the amine under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the formyl group .
- Solvent selection (e.g., DMF or THF) and temperature control (room temperature to 50°C) to balance reactivity and stability of the formyl group .
Yield optimization may involve adjusting stoichiometry, catalyst loading, or purification methods (e.g., column chromatography with hexane:EtOAc gradients) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H NMR : Key signals include the formyl proton (δ ~9.8–10.0 ppm), amide NH (δ ~6.5–7.5 ppm, broad), and methylene protons adjacent to the amide (δ ~3.5–4.0 ppm) .
- 13C NMR : Peaks for the formyl carbon (δ ~190–195 ppm) and amide carbonyl (δ ~165–170 ppm) confirm functional groups .
- IR Spectroscopy : Stretching vibrations for C=O (amide: ~1650 cm⁻¹; formyl: ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight .
Advanced Research Questions
Q. How can researchers address contradictory data in synthesis yields of this compound derivatives under varying conditions?
- Methodological Answer : Yield discrepancies (e.g., 32% vs. 76% in similar propanamide syntheses) may arise from:
- Steric/Electronic Effects : Bulky substituents (e.g., cyclopropyl) hinder nucleophilic attack on the activated carbonyl, reducing yields .
- Side Reactions : Competing hydrolysis of the formyl group or amide bond under acidic/basic conditions .
- Purification Challenges : Polar byproducts may co-elute during chromatography, requiring advanced techniques like HPLC .
Mitigation strategies include kinetic studies to identify rate-limiting steps and using protective groups (e.g., acetals) for the formyl moiety during synthesis .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in this compound derivatives?
- Methodological Answer :
- Systematic Substituent Variation : Modify the phenyl ring (e.g., electron-withdrawing groups like -NO2 or electron-donating groups like -OCH3) to assess electronic effects on bioactivity .
- Biological Assays : Use in vitro models (e.g., enzyme inhibition assays) to correlate substituent changes with activity trends .
- Computational Modeling : Molecular docking studies to predict binding interactions, guided by NMR or X-ray crystallography data of similar compounds .
Q. How does the formyl group in this compound influence its stability and reactivity in aqueous environments?
- Methodological Answer :
- The formyl group is prone to hydration or oxidation in aqueous media. Stability studies (e.g., pH-dependent degradation kinetics) can quantify susceptibility .
- Protection Strategies : Use acetal formation (e.g., with ethylene glycol) during synthesis to prevent undesired reactions .
- Storage Recommendations : Anhydrous conditions and low temperatures (-20°C) to preserve integrity, as seen in related amides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
